3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone
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Description
3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . It’s a part of a larger family of compounds known as isoquinolines, which are heterocyclic aromatic organic compounds. They are structurally related to quinoline .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives is complex and involves several functional groups. The three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives are complex and involve several steps. The Castagnoli–Cushman reaction is a key step in the synthesis process .Scientific Research Applications
Antibacterial Applications
A study designed novel N-1 substituents of naphthyridones and quinolones, finding compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural orientation of the N-1 aromatic group significantly influenced the antibacterial activity, demonstrating the importance of steric effects in drug design (Kuramoto et al., 2003).
Antitumor Activity
Another study synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, exhibiting distinct inhibition on the proliferation of several cancer cell lines. This underscores the potential of such compounds in cancer chemotherapy (Tang & Fu, 2018).
Fluorescent Labeling
Research has also explored the use of novel fluorophores for biomedical analysis. One such compound demonstrated strong fluorescence across a wide pH range, offering a stable option for labeling in aqueous media (Hirano et al., 2004).
Herbicidal Activities
Triazolinone derivatives, with specific substituents, showed promising herbicidal activities, presenting a potential application in agriculture for the control of broadleaf weeds in rice fields (Luo et al., 2008).
Synthesis and Structural Analysis
The synthesis and structural exploration of compounds, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been detailed, including their antiproliferative activity and structural characterization through X-ray diffraction studies. Such research aids in understanding the structural bases for biological activity (Prasad et al., 2018).
Electrocatalysis
A novel electrocatalytic protocol for synthesizing dihydroquinazolin-4(1H)-one using methanol as a C1 source presents an environmentally friendly synthesis method, highlighting the versatility of similar compounds in synthetic chemistry (Liu et al., 2021).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c1-13-10-16(6-7-17(13)20)24-12-18(21-22-24)19(25)23-9-8-14-4-2-3-5-15(14)11-23/h2-7,10,12H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGORJYMXVTHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone |
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